2-Amino-3-chloro-5-(trifluoromethyl)pyridine 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 79456-26-1
VCID: VC1976370
InChI: InChI=1S/C6H4ClF3N2/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H,(H2,11,12)
SMILES: C1=C(C=NC(=C1Cl)N)C(F)(F)F
Molecular Formula: C6H4ClF3N2
Molecular Weight: 196.56 g/mol

2-Amino-3-chloro-5-(trifluoromethyl)pyridine

CAS No.: 79456-26-1

Cat. No.: VC1976370

Molecular Formula: C6H4ClF3N2

Molecular Weight: 196.56 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-chloro-5-(trifluoromethyl)pyridine - 79456-26-1

Specification

CAS No. 79456-26-1
Molecular Formula C6H4ClF3N2
Molecular Weight 196.56 g/mol
IUPAC Name 3-chloro-5-(trifluoromethyl)pyridin-2-amine
Standard InChI InChI=1S/C6H4ClF3N2/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H,(H2,11,12)
Standard InChI Key WXNPZQIRDCDLJD-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1Cl)N)C(F)(F)F
Canonical SMILES C1=C(C=NC(=C1Cl)N)C(F)(F)F

Introduction

2-Amino-3-chloro-5-(trifluoromethyl)pyridine is a chemical compound that has garnered significant attention due to its utility as an intermediate in the synthesis of various agricultural chemicals and pharmaceuticals. This compound is particularly noted for its role in producing fluazinam, a bactericide effective against a wide range of pathogens .

Synthesis Methods

Several methods have been developed for synthesizing 2-amino-3-chloro-5-(trifluoromethyl)pyridine. Traditional methods often involve using 2,3-dichloro-5-trifluoromethylpyridine or 2-fluoro-3-chloro-5-trifluoromethylpyridine as starting materials, which can be costly . A more cost-effective approach involves using 2,3,6-trichloro-5-trifluoromethylpyridine as a raw material, which undergoes amination and reduction reactions to yield the desired compound .

Synthesis Steps

  • Amination Reaction: The starting material, 2,3,6-trichloro-5-trifluoromethylpyridine, is reacted with an aminating agent such as liquid ammonia or aqueous ammonia at temperatures between 50° to 140° C and pressures of 0.5 to 3.0 MPa for 6 to 12 hours .

  • Reductive Dechlorination: The resulting intermediate, 2-amino-3,6-dichloro-5-trifluoromethylpyridine, undergoes reductive dechlorination using metal zinc to produce 2-amino-3-chloro-5-trifluoromethylpyridine .

Applications

2-Amino-3-chloro-5-(trifluoromethyl)pyridine serves as a key intermediate in the synthesis of fluazinam, a protective bactericide with a broad spectrum of activity against pathogens such as alternaria, botrytis, phytophthora, plasmopara, sclerotinia, and black reclamation bacteria . Additionally, this compound has potential applications in pharmaceuticals due to its structural properties, which have been explored for antitumor activities .

Antitumor Activity

Molecular docking studies have shown that 2-amino-3-chloro-5-(trifluoromethyl)pyridine exhibits inhibitory activity against the colony-stimulating factor 1 (CSF1) gene, suggesting its potential as an inhibitor for tenosynovial giant-cell tumors .

Structural and Spectroscopic Analysis

Density functional theory (DFT) calculations have been used to predict the most stable structure of 2-amino-3-chloro-5-(trifluoromethyl)pyridine. These studies also involve the analysis of vibrational wavenumbers and ultraviolet-visible spectra to understand the compound's molecular properties .

Molecular Docking Analysis

The compound's potential as a bioactive molecule has been evaluated through molecular docking, highlighting its ability to interact with biological targets such as the CSF1 gene .

Data Table: Synthesis Conditions

ParameterValue Range
Temperature (°C)50-140
Pressure (MPa)0.5-3.0
Reaction Time (hours)6-12
Aminating AgentLiquid ammonia or aqueous ammonia

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